molecular formula C14H11BrN2 B086669 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1023-01-4

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B086669
Key on ui cas rn: 1023-01-4
M. Wt: 287.15 g/mol
InChI Key: OUTIKDPVXLJCLK-UHFFFAOYSA-N
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Patent
US05204352

Procedure details

A mixture of 18.8 g of 2-amino-5-methylpyridine and 27.8 g of p-bromophenacyl-bromide in 200 ml of acetone was refluxed for 8 hrs. The precipitate was collected and dissolved in hot methanol and 2 ml of concentrated HBr was added. The methanol solution was then basified with ammonium hydroxide. The precipitated product was collected and recrystallized from ethanol; yield 18.5 g (68%); mp 215°-216° C.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Br:9][C:10]1[CH:19]=[CH:18][C:13]([C:14](=O)[CH2:15]Br)=[CH:12][CH:11]=1>CC(C)=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:15]=[C:14]([C:13]3[CH:18]=[CH:19][C:10]([Br:9])=[CH:11][CH:12]=3)[N:1]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C
Name
Quantity
27.8 g
Type
reactant
Smiles
BrC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hrs
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot methanol
ADDITION
Type
ADDITION
Details
2 ml of concentrated HBr was added
CUSTOM
Type
CUSTOM
Details
The precipitated product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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